molecular formula C15H16ClNO4S B2921874 2-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide CAS No. 2309573-96-2

2-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2921874
CAS No.: 2309573-96-2
M. Wt: 341.81
InChI Key: XRDVMNRNZAIXGT-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide (CAS 2309573-96-2) is a synthetic benzenesulfonamide derivative with a molecular formula of C 15 H 16 ClNO 4 S and a molecular weight of 341.8 g/mol . Its structure integrates a substituted tetrahydrobenzofuran moiety, a scaffold noted for its presence in compounds with diverse biological activities. This compound is of significant interest in medicinal chemistry and oncology research, primarily due to its structural features shared with carbonic anhydrase (CA) inhibitors. Benzenesulfonamides are a well-established class of zinc-binding groups that potently inhibit carbonic anhydrase activity . Specifically, selective inhibition of the tumor-associated isozyme Carbonic Anhydrase IX (CA IX) has emerged as a promising strategy for developing novel anticancer agents, as CA IX is overexpressed in various solid tumors, including breast cancer, and contributes to tumor hypoxia and acidification . Research into similar benzenesulfonamide derivatives has demonstrated potent antiproliferative activity against cancer cell lines, the ability to inhibit cell migration and invasion, and the induction of apoptosis . The structural complexity of this compound, featuring both hydrophobic and hydrophilic regions, may facilitate favorable interactions with the enzyme's active site, making it a valuable candidate for investigating selective CA IX inhibition and its role in cancer biology. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c16-12-4-1-2-6-14(12)22(19,20)17-10-15(18)8-3-5-13-11(15)7-9-21-13/h1-2,4,6-7,9,17-18H,3,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDVMNRNZAIXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H18ClN1O4S
  • Molecular Weight : 357.83 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that compounds similar to benzenesulfonamides exhibit antimicrobial properties. For instance, studies indicate that sulfonamides can inhibit the growth of various bacterial strains by interfering with folic acid synthesis . The specific activity of this compound against specific pathogens remains to be fully elucidated.

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds. For example, sulfonamide derivatives have been evaluated for their ability to induce apoptosis in cancer cells. In vitro assays demonstrated that certain sulfonamide compounds could inhibit cell proliferation and promote programmed cell death in various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and the inhibition of key signaling molecules.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research on related benzofuran derivatives indicates that they may exhibit protective effects against neurodegenerative diseases by enhancing neuronal survival and reducing oxidative stress . The presence of the hydroxy group in the benzofuran moiety is particularly noteworthy as it may contribute to antioxidant properties.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Similar sulfonamides are known to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Oxidative Stress Reduction : The antioxidant properties attributed to the benzofuran structure may help in mitigating oxidative damage in neuronal tissues.
  • Apoptosis Induction : By affecting apoptotic pathways, this compound may promote cell death in malignant cells while protecting healthy cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a correlation between structural modifications and enhanced activity levels .

Study 2: Anticancer Activity

In vitro tests on a derivative similar to this compound revealed an IC50 value indicating effective inhibition of cancer cell proliferation at low concentrations. This suggests potential for further development as an anticancer agent .

Study 3: Neuroprotective Properties

Research focusing on neuroprotective agents found that certain benzofuran derivatives could significantly reduce neuronal apoptosis induced by oxidative stress. This positions compounds like this compound as candidates for treating neurodegenerative disorders .

Comparison with Similar Compounds

Dihedral Angles and Molecular Flexibility

  • Target compound : The tetrahydrobenzofuran ring imposes conformational constraints, likely reducing flexibility compared to linear alkyl chains. The hydroxy group may stabilize specific conformations via intramolecular H-bonding.
  • Chlorsulfuron : The triazine ring and methoxy group create a planar structure, optimizing interactions with plant acetolactate synthase .
  • 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide : Exhibits a near-perpendicular dihedral angle (89.4°) between the sulfonyl benzene and –SO₂–NH–C(O) segment, promoting a twisted conformation that may enhance binding to hydrophobic pockets in biological targets .

Hydrogen Bonding and Solubility

  • The hydroxy group in the target compound contrasts with the methyl and methoxy groups in chlorsulfuron. This difference may increase hydrophilicity but reduce membrane permeability compared to chlorsulfuron’s lipophilic triazine moiety.
  • In 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, N–H···O(S) hydrogen bonds stabilize crystal packing, a feature shared with the target compound if the hydroxy group participates in similar interactions .

Research Findings and Implications

  • Crystallographic Insights : Compounds like 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide demonstrate that dihedral angles and hydrogen bonding patterns significantly influence molecular packing and bioactivity . The target compound’s tetrahydrobenzofuran ring may similarly dictate its solid-state behavior and interaction dynamics.
  • Agrochemical vs. Pharmaceutical Profiles : While chlorsulfuron’s triazine group optimizes herbicidal activity, the target compound’s hydroxy-tetrahydrobenzofuran system may favor medicinal applications, analogous to diaryl acylsulfonamides in oncology .
  • Synthetic Challenges : The tetrahydrobenzofuran moiety in the target compound likely requires multistep synthesis, contrasting with simpler benzenesulfonamide derivatives. This complexity could impact scalability and cost.

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